molecular formula C12H19BO3 B2995220 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-one CAS No. 497959-43-0

2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-one

Cat. No.: B2995220
CAS No.: 497959-43-0
M. Wt: 222.09
InChI Key: XMYCQNIQHWDRTP-UHFFFAOYSA-N
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Description

2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-one is a boron-containing organic compound It is characterized by the presence of a cyclopentenone ring substituted with a boronate ester group

Properties

IUPAC Name

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BO3/c1-8-9(6-7-10(8)14)13-15-11(2,3)12(4,5)16-13/h6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYCQNIQHWDRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=O)CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497959-43-0
Record name 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-one typically involves the borylation of a cyclopentenone derivative. One common method is the reaction of 2-methylcyclopent-2-en-1-one with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Aryl or alkyl halides in the presence of a palladium catalyst and a base.

Major Products

Scientific Research Applications

2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-one involves its ability to form stable complexes with various substrates. The boronate ester group can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The cyclopentenone ring can undergo various transformations, making the compound versatile in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-one is unique due to the presence of both a cyclopentenone ring and a boronate ester group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in research and industry .

Biological Activity

2-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-one is a boron-containing organic compound notable for its potential applications in medicinal chemistry and organic synthesis. Its unique structure, featuring a cyclopentenone ring and a boronate ester group, allows it to participate in various chemical reactions, which may have significant biological implications.

The compound has the following chemical characteristics:

  • IUPAC Name : 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-one
  • Molecular Formula : C12H19BO3
  • Molecular Weight : 208.06 g/mol
  • CAS Number : 497959-43-0

The biological activity of this compound primarily stems from its ability to form stable complexes with biological molecules. The boronate ester group can coordinate with nucleophiles, facilitating various reactions including:

  • Oxidation : Can be oxidized to form boronic acids.
  • Reduction : The cyclopentenone ring can be reduced to yield cyclopentanone derivatives.
  • Substitution Reactions : Participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

These reactions are critical for the development of therapeutic agents and materials with specific biological activities.

Medicinal Chemistry

Research indicates that compounds containing boron have potential in drug development due to their ability to interact with biological targets. Specifically, this compound is being explored for:

  • Boron Neutron Capture Therapy (BNCT) : A targeted cancer treatment method that utilizes boron compounds to selectively destroy cancer cells when exposed to thermal neutrons.
  • HSP90 Inhibition : The compound may exhibit properties that inhibit heat shock protein 90 (HSP90), a molecular chaperone involved in stabilizing several oncogenic proteins. Inhibitors of HSP90 have shown promise in treating various cancers by promoting the degradation of these client proteins .

Case Studies and Research Findings

Several studies have investigated the biological activity of boron-containing compounds similar to this compound:

StudyFindings
Study on HSP90 inhibitorsDemonstrated that boron compounds can effectively inhibit HSP90 activity in cancer cell lines .
BNCT ResearchShowed that boron compounds have selective uptake in tumor cells and can enhance the effectiveness of neutron irradiation .
Organic Synthesis ApplicationsHighlighted the utility of this compound in forming carbon-carbon bonds through cross-coupling reactions .

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